dBET23 - 1957234-83-1

dBET23

Catalog Number: EVT-264964
CAS Number: 1957234-83-1
Molecular Formula: C43H45ClN8O9S
Molecular Weight: 885.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
dBET23 is a BRD4 degrader.
Overview

dBET23 is a small molecule classified as a proteolysis-targeting chimera (PROTAC), designed to induce targeted protein degradation. It specifically targets the bromodomain-containing protein 4 (BRD4) in conjunction with the cereblon E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of BRD4. This compound is part of a broader class of bifunctional molecules that leverage the cellular ubiquitin-proteasome system to selectively degrade proteins implicated in various diseases, particularly cancer.

Source and Classification

dBET23 is derived from the combination of an inhibitor of bromodomain and extraterminal domain (BET) proteins, specifically JQ1, and a thalidomide-based linker that connects it to cereblon. The compound is classified under small-molecule degraders, which are pivotal in targeted protein degradation strategies aimed at modulating protein levels within cells for therapeutic purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of dBET23 involves several key steps:

  1. Starting Materials: The synthesis begins with JQ1, a known BET inhibitor, which provides the warhead necessary for binding to BRD4.
  2. Linker Design: An 8-carbon linker is attached to JQ1 via an oxy-acetamide linkage. This linker is crucial for connecting the ligand to cereblon, facilitating the formation of a ternary complex necessary for targeted degradation.
  3. Final Compound Formation: The final structure is achieved through careful optimization of the linker length and composition to enhance binding affinity and selectivity for BRD4 over other BET family members .

The synthetic route emphasizes modularity and flexibility, allowing for modifications that can improve pharmacokinetic properties or target specificity.

Molecular Structure Analysis

Structure and Data

The molecular structure of dBET23 consists of:

  • Core Structure: The compound features a thiophene group derived from JQ1, which is essential for its interaction with BRD4.
  • Linker: An 8-carbon chain connects the thiophene group to the thalidomide moiety, facilitating interaction with cereblon.
  • Binding Sites: Structural studies have shown that dBET23 binds to the first bromodomain of BRD4 and forms a stable ternary complex with cereblon .

The crystal structure of the dBET23-BRD4-cereblon complex has been resolved to 3.5 Å, providing insights into its binding interactions and spatial orientation within the complex .

Chemical Reactions Analysis

Reactions and Technical Details

dBET23 functions primarily through its ability to induce ubiquitination of BRD4. The mechanism involves:

  1. Binding: dBET23 binds simultaneously to BRD4 and cereblon, forming a ternary complex.
  2. Ubiquitination: This complex facilitates the transfer of ubiquitin moieties from E2 conjugating enzymes to lysine residues on BRD4.
  3. Degradation: Once ubiquitinated, BRD4 is recognized by the proteasome for degradation.

This process highlights the compound's role as an inducer of targeted protein degradation rather than merely inhibiting protein function .

Mechanism of Action

Process and Data

The mechanism by which dBET23 exerts its effects involves several steps:

  1. Complex Formation: dBET23 binds to BRD4's bromodomain while also engaging cereblon.
  2. Ubiquitin Ligase Recruitment: The binding facilitates recruitment of ubiquitin ligases that tag BRD4 for degradation.
  3. Proteasomal Degradation: The tagged protein is subsequently degraded by the proteasome, leading to reduced levels of BRD4 in cells.

Quantitative assays have demonstrated that dBET23 effectively reduces BRD4 levels with a DC50 (the concentration required for half-maximal degradation) value around 50 nM after 5 hours of treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

dBET23 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 421 g/mol.
  • Solubility: It shows reasonable solubility in organic solvents commonly used in biological assays.
  • Stability: The compound maintains stability under physiological conditions, allowing for effective cellular uptake and action.

These properties are critical for its functionality as a therapeutic agent in cellular environments .

Applications

Scientific Uses

dBET23 has significant applications in scientific research and potential therapeutic development:

  • Cancer Research: It is primarily studied for its ability to degrade oncoproteins like BRD4, which are often overexpressed in various cancers.
  • Targeted Protein Degradation Studies: Researchers utilize dBET23 as a model compound to explore mechanisms and develop new PROTACs with improved efficacy or selectivity.
  • Drug Development Platforms: Its structure serves as a template for designing new degraders targeting different proteins involved in disease pathways .

Properties

CAS Number

1957234-83-1

Product Name

dBET23

IUPAC Name

Methyl 2-((6S)-4-(4-chlorophenyl)-2-((8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Molecular Formula

C43H45ClN8O9S

Molecular Weight

885.39

InChI

InChI=1S/C43H45ClN8O9S/c1-23-34-36(25-13-15-26(44)16-14-25)47-28(21-33(55)60-3)38-50-49-24(2)51(38)43(34)62-37(23)40(57)46-20-9-7-5-4-6-8-19-45-32(54)22-61-30-12-10-11-27-35(30)42(59)52(41(27)58)29-17-18-31(53)48-39(29)56/h10-16,28-29H,4-9,17-22H2,1-3H3,(H,45,54)(H,46,57)(H,48,53,56)/t28-,29?/m0/s1

InChI Key

ZIHIUFZFPMILIG-XLTVJXRZSA-N

SMILES

O=C(OC)C[C@H]1C2=NN=C(C)N2C3=C(C(C)=C(C(NCCCCCCCCNC(COC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)=O)S3)C(C7=CC=C(Cl)C=C7)=N1

Solubility

Soluble in DMSO

Synonyms

dBET-23; dBET 23; dBET23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.